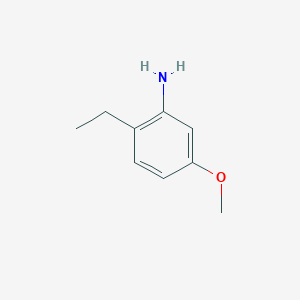

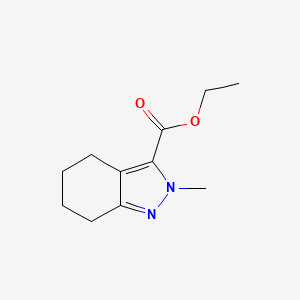

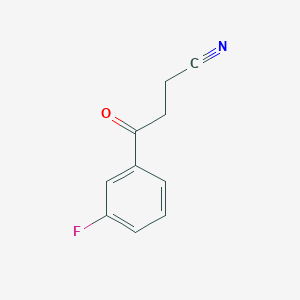

![molecular formula C9H7NO3S B1321476 4-甲氧基苯并[d]噻唑-2-羧酸 CAS No. 3507-48-0](/img/structure/B1321476.png)

4-甲氧基苯并[d]噻唑-2-羧酸

描述

4-Methoxybenzo[d]thiazole-2-carboxylic acid is a chemical compound that is part of a broader class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The methoxy group attached to the benzene ring and the carboxylic acid functionality suggest that this compound could have interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of compounds related to 4-methoxybenzo[d]thiazole-2-carboxylic acid often involves multicomponent reactions, as seen in the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, which utilizes 4-methoxybenzaldehyde as a starting material . Additionally, the synthesis of 4-amino-3-hydroxy-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-4-carboxylic acid demonstrates the use of 4-methoxybenzylamine in a regioselective 1,3-dipolar cycloaddition, followed by a series of transformations to obtain the target carboxylic acid . These methods highlight the versatility of 4-methoxybenzo[d]thiazole derivatives in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be quite diverse, as evidenced by the various crystallographic studies. For instance, the crystal packing of methoxybenzyl-1,3,4-oxadiazol-2(3H)-thiones derived from methoxy-substituted phenylacetic and phenylpropanoic acids shows that the methoxy group influences the molecular packing arrangement . Similarly, the crystal structure of 3-[3-(4-methoxybenzoyl)thioureido]propionic acid reveals specific orientations of the methoxybenzoyl group and propionic acid chain, which are important for the formation of hydrogen bonding networks within the crystal .

Chemical Reactions Analysis

4-Methoxybenzo[d]thiazole-2-carboxylic acid and its derivatives participate in various chemical reactions. For example, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, which could be structurally related to 4-methoxybenzo[d]thiazole-2-carboxylic acid esters, is achieved using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) . This reaction showcases the compatibility of the methoxy group with oxidative conditions. Additionally, the nucleophilic substitution reaction of 4-bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole with various nucleophiles, including methoxy derivatives, further illustrates the reactivity of methoxy-substituted thiazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methoxybenzo[d]thiazole-2-carboxylic acid derivatives can be inferred from related compounds. For instance, the melting points of 11 crystalline adducts formed from 4-methylbenzo[d]thiazol-2-amine and carboxylic acids were determined, providing insight into the thermal stability of these compounds . The presence of methoxy groups in these structures is likely to affect their physical properties, such as solubility and melting point. Additionally, the antimicrobial activity screening of a 4-methoxybenzylidene derivative against various bacterial strains indicates potential biological properties of these compounds .

科学研究应用

抗癌剂开发

Lu 等人(2009 年)的一项研究Lu 等人(2009 年)探讨了 4-取代甲氧基苯甲酰基-芳基-噻唑(SMART)剂的合成,该剂对黑色素瘤和前列腺癌细胞表现出改善的抗增殖活性。这些化合物衍生自 2-芳基噻唑烷-4-羧酸酰胺的结构修饰,通过抑制微管蛋白聚合表现出抗癌活性。

缓蚀

Chaitra 等人(2016 年)研究了噻唑腙,包括 4-(4-甲氧基苯基)噻唑-2-羧酸衍生物,在酸性介质中作为低碳钢的缓蚀剂。研究Chaitra 等人(2016 年)表明,这些化合物充当混合型抑制剂,有效抑制钢腐蚀的阳极和阴极过程。

广泛的生物发生

White(1990 年)强调了相关化合物,2-乙酰噻唑-4-羧酸,在各种生物体中的广泛存在,包括真核生物、古细菌和真细菌。这项研究White(1990 年)提出该化合物作为以前未描述的辅酶的潜在作用,因为它具有反应性羰基和在这些生物体中的高水平存在。

合成方法

Nguyen 等人(2006 年)开发了一种方法,用于区域选择性合成 3-和 6-取代的 2-甲氧基苯甲酸Nguyen 等人(2006 年),证明了 4-甲氧基苯并[d]噻唑-2-羧酸在合成有机化学中的效用。

不对称酯化

Shiina 和 Nakata(2007 年)报道了使用外消旋醇不对称酯化游离羧酸,包括 4-甲氧基苯甲酸酐Shiina 和 Nakata(2007 年)。这项研究提供了对光学活性羧酸酯生产的见解,突出了 4-甲氧基苯并[d]噻唑-2-羧酸衍生物的化学多功能性。

化学预防潜力

Arfan 等人(2018 年)对 S-烷基化 5-(4-甲氧基苯基)-4-苯基-4H-1,2,4-三唑-3-硫醇的研究Arfan 等人(2018 年)表明具有显着的胆碱酯酶抑制潜力,表明在神经退行性疾病领域具有潜在应用。

安全和危害

When handling 4-Methoxybenzo[d]thiazole-2-carboxylic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

未来方向

The future directions for research on 4-Methoxybenzo[d]thiazole-2-carboxylic acid and related compounds could involve further exploration of their biological activities and potential applications in drug discovery . The synthetic strategies developed for related compounds could be used to access novel derivatives of 4-Methoxybenzo[d]thiazole-2-carboxylic acid . These derivatives could then be evaluated for their biological activities, potentially leading to the development of new therapeutic agents .

属性

IUPAC Name |

4-methoxy-1,3-benzothiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c1-13-5-3-2-4-6-7(5)10-8(14-6)9(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMAUPHPBMBEEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619050 | |

| Record name | 4-Methoxy-1,3-benzothiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxybenzo[d]thiazole-2-carboxylic acid | |

CAS RN |

3507-48-0 | |

| Record name | 4-Methoxy-2-benzothiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3507-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-1,3-benzothiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

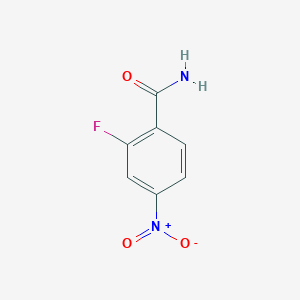

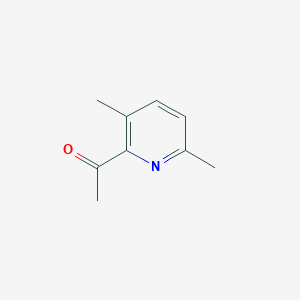

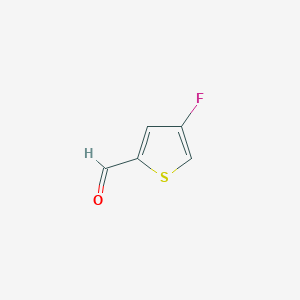

![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1321411.png)

![6-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1321419.png)